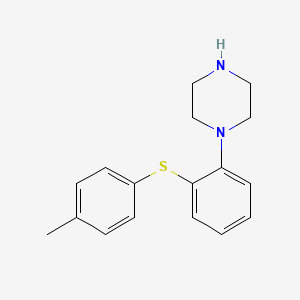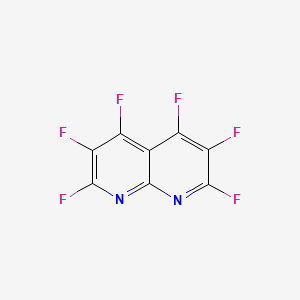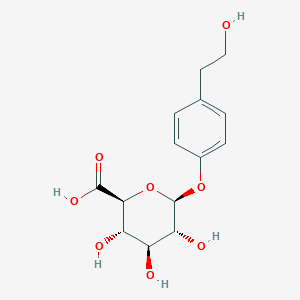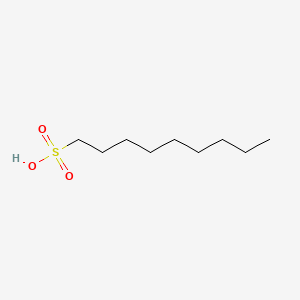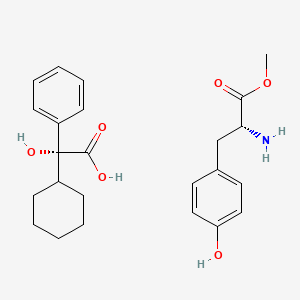
(alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester is a complex organic compound that combines the structural features of cyclohexyl, hydroxybenzeneacetate, and D-tyrosine methyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester typically involves multiple steps, starting with the preparation of the individual components. The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, while the hydroxybenzeneacetate can be synthesized via esterification of phenol with acetic acid. The D-tyrosine methyl ester is prepared by esterification of D-tyrosine with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes purification steps such as recrystallization and chromatography to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
(alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, thereby influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
α-Methyl-p-tyrosine: An inhibitor of the enzyme tyrosine hydroxylase, used in the treatment of pheochromocytoma.
L-Tyrosine Methyl Ester: Used as a prodrug for L-tyrosine, with applications in drug delivery.
Uniqueness
(alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester is unique due to its combination of structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C24H31NO6 |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
(2R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid;methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C14H18O3.C10H13NO3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h1,3-4,7-8,12,17H,2,5-6,9-10H2,(H,15,16);2-5,9,12H,6,11H2,1H3/t14-;9-/m01/s1 |
InChI-Schlüssel |
PDXYUESSZXEVDX-UEGVITMISA-N |
Isomerische SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)O)N.C1CCC(CC1)[C@@](C2=CC=CC=C2)(C(=O)O)O |
Kanonische SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)N.C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



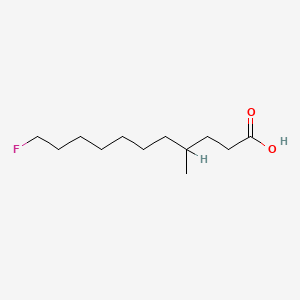
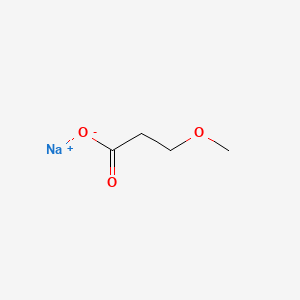

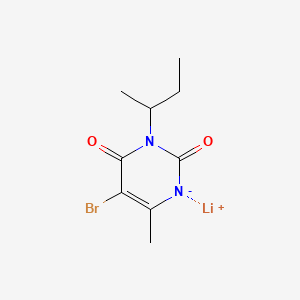
![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B13420752.png)

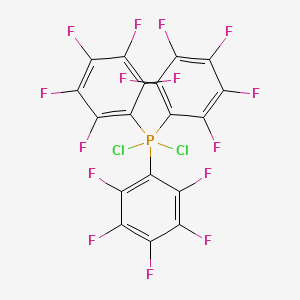
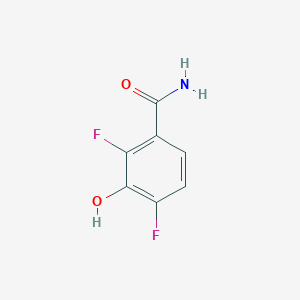
![(6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B13420776.png)
